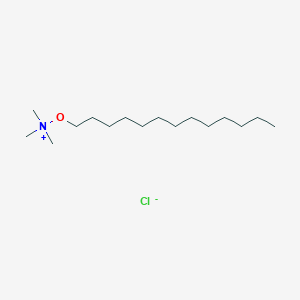
Trimethyl(tridecyloxy)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(tridecyloxy)ammonium chloride is a quaternary ammonium compound with the molecular formula C16H36ClNO. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its ability to form micelles, which makes it useful in applications such as detergents, fabric softeners, and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(tridecyloxy)ammonium chloride can be synthesized through the reaction of tridecyl alcohol with trimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Tridecyl alcohol is reacted with hydrochloric acid to form tridecyl chloride.
Quaternization: The tridecyl chloride is then reacted with trimethylamine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the mixing of reactants and the formation of the product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(tridecyloxy)ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution: The major products formed are the corresponding quaternary ammonium salts with different anions.
Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
Trimethyl(tridecyloxy)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The mechanism of action of trimethyl(tridecyloxy)ammonium chloride involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it useful in applications such as cell lysis buffers and antimicrobial formulations .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(tetradecyl)ammonium chloride
- Trimethyl(stearyl)ammonium chloride
- Dimethyl(distearyl)ammonium chloride
Uniqueness
Trimethyl(tridecyloxy)ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications compared to other quaternary ammonium compounds with different alkyl chain lengths .
Properties
CAS No. |
88599-14-8 |
|---|---|
Molecular Formula |
C16H36ClNO |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
trimethyl(tridecoxy)azanium;chloride |
InChI |
InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BTNBOCVBOYODNS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCO[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


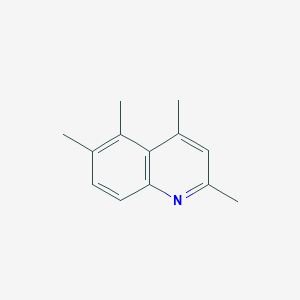
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
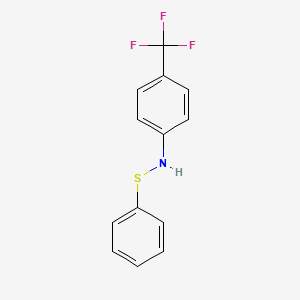
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
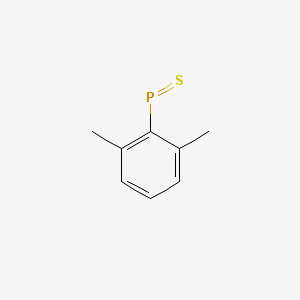

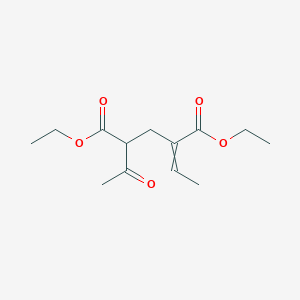

![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
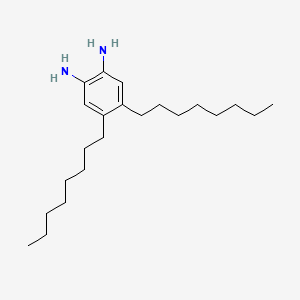
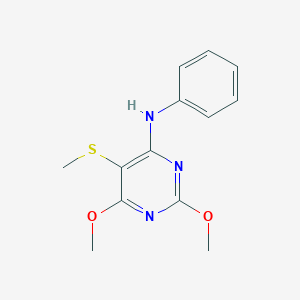
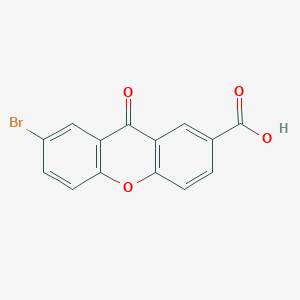
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
